N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide
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Description
Molecular Structure Analysis
The molecular structure of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide is characterized by a pyridazin-3-yl ring attached to a phenyl ring via a nitrogen atom, and an ethylsulfonyl group attached to the pyridazin-3-yl ring.Chemical Reactions Analysis
While specific chemical reactions involving N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide are not available, it’s worth noting that pyridazine derivatives, such as pyrrolidine, have been widely used in medicinal chemistry against a range of biological targets and physiological effects .Scientific Research Applications
Cyclooxygenase Inhibition
Compounds related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide, such as ABT-963, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). These compounds exhibit anti-inflammatory potency and gastric safety in animal models, suggesting potential applications in the treatment of pain and inflammation associated with conditions like arthritis (Asif, 2016).
Antioxidant Capacity Assays
The assessment of antioxidant capacity is critical in pharmacological research, where compounds like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and others are used in assays to measure the antioxidant properties of chemical substances. These assays are vital for understanding how compounds can protect against oxidative stress, which is linked to numerous diseases (Ilyasov et al., 2020).
Pharmaceutical Applications
The chemical structure of interest is similar to those used in the synthesis of pharmaceutical impurities and active pharmaceutical ingredients (APIs). For example, compounds within this class have been explored for their roles in the synthesis of proton pump inhibitors, highlighting the importance of these chemical structures in developing treatments for conditions like acid reflux (Saini et al., 2019).
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-10-9-19(23-24-20)14-5-7-16(8-6-14)22-21(25)15-11-17(28-2)13-18(12-15)29-3/h5-13H,4H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVQWYXSKMEIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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